Cas no 84928-26-7 (N-(4-Hydroxyphenyl)pentanamide)

N-(4-Hydroxyphenyl)pentanamide Properties
Names and Identifiers
-
- N-(4-Hydroxyphenyl)pentanamide
- N-(4-hydroxyphenyl)pentanamide(SALTDATA: FREE)
- 4-Valerylamino-phenol
- SCHEMBL4581542
- CHEMBL1802302
- AKOS009223345
- CS-0362301
- 84928-26-7
- BS-36122
- MFCD04151161
- DTXSID60364998
-
- MDL: MFCD04151161
- Inchi: InChI=1S/C11H15NO2/c1-2-3-4-11(14)12-9-5-7-10(13)8-6-9/h5-8,13H,2-4H2,1H3,(H,12,14)
- InChIKey: ZPUFUUFLTKLBOV-UHFFFAOYSA-N
- SMILES: CCCCC(=O)NC1=CC=C(C=C1)O
Computed Properties
- 精确分子量: 193.11000
- 同位素质量: 193.110278721g/mol
- Isotope Atom Count: 0
- 氢键供体数量: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 可旋转化学键数量: 5
- 复杂度: 174
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 0
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- XLogP3: 2.3
- 拓扑分子极性表面积: 49.3Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 402.7±28.0 °C at 760 mmHg
- 闪点: 197.3±24.0 °C
- PSA: 49.33000
- LogP: 2.59390
- 蒸气压: 0.0±1.0 mmHg at 25°C
N-(4-Hydroxyphenyl)pentanamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-Hydroxyphenyl)pentanamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(4-Hydroxyphenyl)pentanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019122688-25g |
N-(4-Hydroxyphenyl)pentanamide |
84928-26-7 | 95% | 25g |
$468.72 | 2023-08-31 | |
TRC | C103115-500mg |
N-(4-hydroxyphenyl)pentanamide |
84928-26-7 | 500mg |
$ 80.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1265221-5g |
N-(4-HYDROXYPHENYL)PENTANAMIDE |
84928-26-7 | 95% | 5g |
$315 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432971-5g |
N-(4-hydroxyphenyl)pentanamide |
84928-26-7 | 95+% | 5g |
¥3693.00 | 2024-07-28 | |
A2B Chem LLC | AC27032-1g |
N-(4-Hydroxyphenyl)pentanamide |
84928-26-7 | 95% | 1g |
$61.00 | 2024-04-19 | |
A2B Chem LLC | AC27032-5g |
N-(4-Hydroxyphenyl)pentanamide |
84928-26-7 | 95% | 5g |
$212.00 | 2024-04-19 | |
1PlusChem | 1P004VSO-5g |
N-(4-HYDROXYPHENYL)PENTANAMIDE |
84928-26-7 | 95% | 5g |
$240.00 | 2025-02-21 | |
TRC | C103115-50mg |
N-(4-hydroxyphenyl)pentanamide |
84928-26-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
TRC | C103115-100mg |
N-(4-hydroxyphenyl)pentanamide |
84928-26-7 | 100mg |
$ 65.00 | 2022-06-06 | ||
abcr | AB217550-5 g |
N-(4-Hydroxyphenyl)pentanamide; 95% |
84928-26-7 | 5g |
€343.40 | 2022-09-01 |
N-(4-Hydroxyphenyl)pentanamide Literature
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Shuaikang Li,Shengyu Dai Polym. Chem., 2020,11, 7199-7206
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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6. 9-Hetero-10-boraanthracene-derived borinic acidcatalysts for regioselective activation of polyols†Elena Dimitrijević,Mark S. Taylor Chem. Sci., 2013,4, 3298-3303
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
Additional information on N-(4-Hydroxyphenyl)pentanamide
Professional Introduction to N-(4-Hydroxyphenyl)pentanamide (CAS No. 84928-26-7)
N-(4-Hydroxyphenyl)pentanamide, with the chemical formula C11H17O2 and a CAS number of 84928-26-7, is a compound that has garnered significant attention in the field of pharmaceutical research and chemical biology. This amide derivative, characterized by its hydroxyphenyl moiety and a pentanamide backbone, exhibits a unique set of properties that make it a promising candidate for various applications, particularly in drug discovery and development.
The structure of N-(4-Hydroxyphenyl)pentanamide consists of a benzene ring substituted with a hydroxyl group at the para position, linked to an amide group attached to a pentanoyl chain. This specific arrangement imparts both hydrophilic and lipophilic characteristics to the molecule, making it an interesting candidate for interactions with biological targets. The presence of the hydroxyl group also suggests potential for hydrogen bonding, which could be exploited in designing molecules with enhanced binding affinity.
In recent years, there has been growing interest in amide-based compounds due to their versatility and biocompatibility. N-(4-Hydroxyphenyl)pentanamide is no exception and has been studied for its potential role in modulating various biological pathways. One of the most notable areas of research involves its interaction with enzymes and receptors involved in inflammatory responses. Studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as COX-2 and LOX.
Furthermore, the hydroxyphenyl group in N-(4-Hydroxyphenyl)pentanamide suggests potential applications in antioxidant therapy. Oxidative stress is a contributing factor in numerous diseases, including neurodegenerative disorders and cardiovascular conditions. The ability of this compound to scavenge free radicals and protect against oxidative damage has been explored in several preclinical studies. These studies have shown promising results, particularly in models of Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role.
The pentanamide backbone of N-(4-Hydroxyphenyl)pentanamide also contributes to its pharmacological profile. Amides are known for their stability and bioavailability, making them suitable candidates for drug development. The compound's solubility profile has been optimized for better absorption and distribution within the body, which is crucial for therapeutic efficacy. Additionally, the structural flexibility of the pentanamide chain allows for modifications that can enhance binding affinity to specific targets.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of N-(4-Hydroxyphenyl)pentanamide. Molecular docking studies have identified potential binding sites on enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key players in inflammation. These studies have provided valuable insights into the compound's mechanism of action and have guided further optimization efforts.
In vitro experiments have also demonstrated the compound's ability to modulate signaling pathways associated with pain perception. By interacting with transient receptor potential (TRP) channels, N-(4-Hydroxyphenyl)pentanamide may offer relief from chronic pain conditions. This has opened up new avenues for research into non-opioid pain management strategies.
The synthesis of N-(4-Hydroxyphenyl)pentanamide has been refined over the years to achieve high yields and purity. Modern synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have made it possible to produce this compound efficiently on a large scale. These advancements have not only reduced production costs but also improved the quality control processes necessary for pharmaceutical applications.
The safety profile of N-(4-Hydroxyphenyl)pentanamide has been thoroughly evaluated through toxicological studies. Preliminary results suggest that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, further studies are needed to fully understand its long-term safety and potential interactions with other drugs.
The potential therapeutic applications of N-(4-Hydroxyphenyl)pentanamide extend beyond inflammation and pain management. Research is ongoing into its effects on neurological disorders, where its ability to cross the blood-brain barrier may be exploited for targeted treatments. Additionally, its antioxidant properties make it a candidate for neuroprotective therapies aimed at preserving cognitive function.
The integration of machine learning algorithms into drug discovery has accelerated the process of identifying promising compounds like N-(4-Hydroxyphenyl)pentanamide. Predictive models have been developed to screen large databases of chemical structures for potential bioactivity, significantly reducing the time required for hit identification. This approach has already led to several novel derivatives with enhanced pharmacological properties.
The future direction of research on N-(4-Hydroxyphenyl)pentanamide includes exploring its role in metabolic disorders. Emerging evidence suggests that amide derivatives may influence metabolic pathways by modulating enzyme activity and receptor expression. This opens up possibilities for treating conditions such as diabetes and obesity.
In conclusion, N-(4-Hydroxyphenyl)pentanamide (CAS No.84928-26-7) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure combines hydrophilic and lipophilic characteristics, making it suitable for interactions with various biological targets. Recent research highlights its anti-inflammatory, antioxidant, and pain-relieving properties, while future studies aim to explore its role in metabolic disorders and neuroprotection.
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